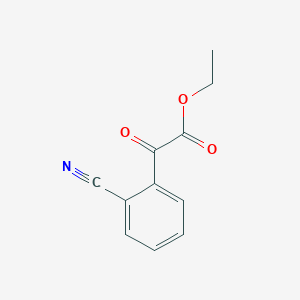

Ethyl 2-cyanobenzoylformate

Descripción general

Descripción

Ethyl 2-cyanobenzoylformate is a chemical compound with the formula C₁₁H₉NO₃ . It is used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

This compound can be synthesized using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli . This process involves the reduction of aromatic α-keto esters .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₁H₉NO₃ . It has an average mass of 203.194 Da and a monoisotopic mass of 203.058243 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 350.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.5±3.0 kJ/mol, a flash point of 153.0±13.4 °C, and an index of refraction of 1.536 .

Aplicaciones Científicas De Investigación

1. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2-cyanobenzoylformate, has been utilized as an intermediate in synthesizing various trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These compounds are generated through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Solubility and Model Correlation

This compound's related compound, 2-amino-3-methylbenzoic acid, has been studied for its solubility in various solvents. This research is crucial for its purification process and aids in understanding the solution behavior of similar compounds (Zhu et al., 2019).

3. Synthesis of Pyrimidine Derivatives

Ethyl α-cyano-β-aminoacrylates, compounds similar to this compound, have been used as intermediates in the synthesis of pyrimidine derivatives. This synthesis process has been refined to improve yields and expand the variety of accessible compounds (Singh & Gandhi, 1978).

4. Biocompatibility in Bone Tissue

Research involving ethyl 2-cyanoacrylate, a compound related to this compound, has focused on its biocompatibility with bone tissue. This is particularly significant for its potential use in bone graft fixation (de Melo et al., 2013).

5. Neurosurgical Applications

Cyanoacrylate adhesives, including ethyl 2-cyanoacrylate, have been explored for their potential use in neurosurgery. This includes the possible reinforcement of intracranial aneurysms and the occlusion of carotid-cavernous fistulae, demonstrating the versatility of compounds related to this compound in medical applications (Mickey & Samson, 1981).

6. Anticancer Activity

Research into derivatives of ethyl paraben, a compound related to this compound, has revealed their potential as anticancer agents. This includes the synthesis and characterization of novel hydrazide-hydrazones and their evaluation for cytotoxic activity on cancer cell lines (Han et al., 2020).

7. Antimicrobial and Antioxidant Studies

Ethyl 2-(4-mmethoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, analogous to this compound, have been synthesized and tested for their antimicrobial and antioxidant properties. These studies highlight the potential of such compounds in pharmaceutical applications (Raghavendra et al., 2016).

Mecanismo De Acción

Target of Action

Ethyl 2-cyanobenzoylformate is a chemical compound used in laboratory settings and for the synthesis of substances . .

Mode of Action

It has been used in whole-cell bioreduction processes, where it undergoes enzymatic reduction .

Biochemical Pathways

In the context of whole-cell bioreduction, this compound is reduced by enzymes such as Candida tenuis xylose reductase (Ct XR) and Candida boidinii formate dehydrogenase (Cb FDH), which are co-expressed in Escherichia coli . The reduction process is NADH-dependent .

Result of Action

The result of the enzymatic reduction of this compound is the production of ethyl R-4-cyanomandelate . This process is highly stereoselective, producing the R-enantiomer with an enantiomeric excess of up to 100% .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is highly “toxic” to the bacterial and yeast biocatalysts, causing rapid inactivation of Ct XR and Cb FDH in E. coli . Additionally, uncatalyzed ester hydrolysis in the substrate and the presence of the α-keto ester can limit the yield of the alcohol product .

Propiedades

IUPAC Name |

ethyl 2-(2-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBICBTKBZBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641274 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228259-44-7 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)